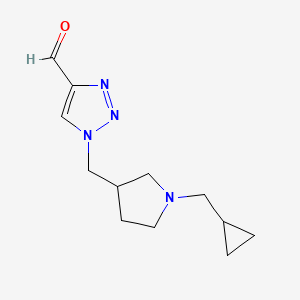

1-((1-(cyclopropylmethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde

Description

This compound features a pyrrolidine ring substituted with a cyclopropylmethyl group at the 1-position and a methylene-linked 1H-1,2,3-triazole-4-carbaldehyde moiety at the 3-position. Its synthesis likely involves multi-step strategies, including cyclopropanation, pyrrolidine functionalization, and Huisgen cycloaddition for triazole formation .

Properties

IUPAC Name |

1-[[1-(cyclopropylmethyl)pyrrolidin-3-yl]methyl]triazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O/c17-9-12-8-16(14-13-12)7-11-3-4-15(6-11)5-10-1-2-10/h8-11H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLCRINFCFGZLOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCC(C2)CN3C=C(N=N3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((1-(cyclopropylmethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, molecular mechanisms, and biological effects based on diverse research findings.

The compound has the following chemical characteristics:

- Molecular Formula: C12H20N4O

- Molecular Weight: 236.31 g/mol

- CAS Number: 2098076-13-0

Enzyme Interactions

The compound is known to interact with various enzymes and proteins, influencing their activity. The pyrrolidine ring of the compound can form hydrogen bonds with amino acid residues in enzyme active sites, which may lead to inhibition or activation of enzymatic functions. This property suggests potential applications in drug development targeting specific enzymatic pathways .

Cellular Effects

Research indicates that this compound significantly influences cellular processes such as:

- Cell Signaling Pathways: It modulates several signaling proteins, altering cellular responses.

- Gene Expression: The compound can affect the transcriptional activity of genes involved in critical biological functions.

- Cellular Metabolism: It impacts metabolic pathways, potentially leading to altered energy homeostasis within cells .

The biological activity of this compound is primarily mediated through its binding interactions with biomolecules. These interactions can lead to:

- Inhibition of Protein Function: By binding to active sites on enzymes, it may prevent substrate access or alter catalytic efficiency.

- Induction of Apoptosis: Similar compounds have shown the ability to induce apoptosis in cancer cell lines by triggering mitochondrial pathways and DNA damage responses .

Antiproliferative Effects

In vitro studies have demonstrated that derivatives of triazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- The compound was evaluated for its activity against leukemia cell lines (e.g., K562 and HL-60), showing comparable potency to established chemotherapeutic agents like doxorubicin .

Morphological Changes in Cells

Exposure to this compound has been linked with:

- Apoptotic Bodies Formation: Indicating that it triggers programmed cell death.

- Membrane Blebbing and Chromatin Condensation: These are hallmarks of apoptosis and suggest that the compound can effectively induce cell death in malignant cells .

Case Studies and Research Findings

Several studies have highlighted the biological significance of triazole derivatives, including this compound:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole-Carbaldehyde Moieties

1-(Cyclopropylmethyl)-1H-1,2,3-triazole-4-carbaldehyde

- Key Difference : Lacks the pyrrolidinylmethyl bridge, simplifying the structure.

- Synthesis : Direct cyclopropane substitution on the triazole ring.

1-[(Oxolan-3-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde

- Key Difference : Replaces cyclopropylmethyl with a tetrahydrofuran (oxolane) group.

- Properties : Enhanced solubility due to the oxygen-rich oxolane ring.

- Commercial Availability : Priced at €529/50 mg, indicating high synthetic complexity .

1-(2-Phenylethyl)-1H-1,2,3-triazole-4-carbaldehyde

Analogues with Pyrrolidine-Triazole Scaffolds

1-(1-Acetylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic Acid

- Key Difference : Carboxylic acid replaces the carbaldehyde group.

- Applications : Intermediate for peptide coupling; CAS 1710845-01-4, marketed by Hairui Chem .

1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide Hydrochloride

- Key Difference : Carboxamide and hydrochloride salt enhance water solubility.

- Therapeutic Potential: Investigated for CNS targets due to pyrrolidine’s blood-brain barrier permeability .

1-(1-(4-Fluorobenzyl)pyrrolidin-3-yl)-4-(2-(3,4-dichlorobenzyloxy)-5-fluorophenyl)-1H-1,2,3-triazole

- Key Difference : Complex aromatic substitutions (fluorobenzyl, dichlorobenzyloxy) enhance lipophilicity.

- Synthesis: Diverted organotrifluoroborate methodology for regioselective triazole formation .

Comparative Analysis Table

Research Findings and Discussion

- Synthetic Complexity : Compared to pyrazole analogues (e.g., ), triazole-pyrrolidine systems require advanced techniques like Huisgen cycloaddition and stereocontrol .

- Biological Potential: While notes triazoles’ broad bioactivity, the cyclopropylmethyl-pyrrolidine group in the target compound may confer unique pharmacokinetics, warranting further study.

Preparation Methods

Detailed Synthetic Route Example

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Mitsunobu Reaction | (S)-(-) ethyl lactate + 4-bromo-2-methoxyphenol, PPh3, DIAD, THF, 0°C to RT, 3 h | 86 | Introduces chiral center |

| 2 | Reduction | DIBAL-H, DCM, 0°C to RT, 3 h | 90 | Converts ester to aldehyde or alcohol |

| 3 | Tosylation | TsCl, Et3N, DMAP, DCM, 0°C to RT, 5 h | 95 | Converts hydroxyl to tosylate for substitution |

| 4 | Azide Substitution | NaN3, DMF, 70°C, 3 h | 78 | Prepares azide for click reaction |

| 5 | Click Reaction (1,3-Dipolar Cycloaddition) | Alkyne derivative, CuI, Hunig’s base, MeCN, RT, 3 h | 76–82 | Forms 1,2,3-triazole ring |

| 6 | Suzuki–Miyaura Cross-Coupling | Arylboronic acids, Pd(OAc)2 (5 mol%), K2CO3, THF:H2O (3:1), 80–85°C, 10–12 h | 82–91 | Introduces aryl substituents |

This sequence highlights the versatility of the click chemistry approach combined with palladium-catalyzed cross-coupling to build complex triazole derivatives with aldehyde functionality.

Reaction Conditions and Solvent Systems

- Click Chemistry: Typically performed at room temperature in acetonitrile or aqueous-organic solvent mixtures with copper(I) catalysis.

- Suzuki Coupling: Requires mixed solvents (THF:H2O 3:1), moderate heating (80–85°C), and bases like potassium carbonate.

- Functional Group Transformations: Use of standard reagents such as DIBAL-H for reductions and tosyl chloride for activation of hydroxyl groups.

- Protecting Groups: Sometimes employed to protect sensitive groups during multi-step synthesis, removed in final steps.

Research Findings on Yields and Efficiency

- The click reaction provides regioselective and efficient formation of the triazole ring with yields around 76–82%.

- Suzuki–Miyaura coupling yields are high (82–91%), allowing the introduction of diverse substituents.

- Overall, the multi-step synthesis achieves good cumulative yields with scalable and reproducible conditions.

- The use of mild conditions and common reagents supports applicability in medicinal chemistry research.

Summary Table of Key Preparation Methods

| Methodology | Key Reactions | Solvents | Catalysts/Reagents | Yield Range (%) | Advantages |

|---|---|---|---|---|---|

| Aromatic Nucleophilic Substitution + Nitrosation | Nucleophilic substitution, sodium nitrite diazotization | Ethanol, methanol, acetonitrile, DMF | Sodium nitrite, bases | ~30–80 (varies) | Functional group introduction, mild conditions |

| Click Chemistry + Suzuki Coupling | Azide-alkyne cycloaddition, Pd-catalyzed cross-coupling | Acetonitrile, THF:H2O (3:1) | CuI, Pd(OAc)2, K2CO3 | 76–91 | High regioselectivity, modular synthesis |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-((1-(cyclopropylmethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde?

- Methodology : The compound can be synthesized via a multi-step approach.

Pyrrolidine functionalization : React 1-(cyclopropylmethyl)pyrrolidine with a triazole precursor (e.g., 1H-1,2,3-triazole-4-carbaldehyde) under Claisen-Schmidt condensation conditions (ethanol, NaOH, reflux) to form the triazole-pyrrolidine scaffold .

Aldehyde introduction : Use Vilsmeier-Haack formylation or Duff reaction to introduce the carbaldehyde group at the 4-position of the triazole ring .

Purification : Employ silica gel column chromatography (hexane/ethyl acetate gradient) and recrystallization (ethanol/water) for isolation .

Q. How is the compound characterized structurally and chemically?

- Methodology :

- Spectroscopy : Use - and -NMR to confirm regioselectivity of the triazole ring and cyclopropylmethyl-pyrrolidine substitution. FTIR identifies the aldehyde C=O stretch (~1700 cm) and triazole C-N vibrations .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

- Melting point : Determine purity via sharp melting points (e.g., 150–152°C) .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for regioselective triazole formation?

- Methodology :

- Quantum chemical calculations : Use density functional theory (DFT) to predict transition states and regioselectivity in triazole cycloaddition reactions. For example, assess the energy barriers for 1,3-dipolar cycloaddition pathways .

- Reaction path screening : Apply ICReDD’s computational workflow to identify optimal catalysts (e.g., Cu(I) for Huisgen cycloaddition) and solvent systems (e.g., DMF/HO) .

- Validation : Compare computational predictions with experimental yields and selectivity ratios (e.g., HPLC analysis) .

Q. How to resolve spectral contradictions in cyclopropylmethyl-pyrrolidine conformation analysis?

- Methodology :

- Dynamic NMR : Perform variable-temperature -NMR to detect hindered rotation in the pyrrolidine-cyclopropylmethyl moiety (e.g., coalescence temperature analysis) .

- X-ray crystallography : Resolve ambiguities in stereochemistry by growing single crystals (e.g., using slow vapor diffusion of ether into dichloromethane) and analyzing bond angles/Dihedral angles .

- 2D NMR : Use NOESY or ROESY to confirm spatial proximity of protons in the cyclopropylmethyl group and triazole ring .

Q. What strategies address low bioactivity in enzyme inhibition assays?

- Methodology :

- Structure-activity relationship (SAR) : Modify the cyclopropylmethyl group (e.g., replace with isosteres like cyclobutyl or fluorinated analogs) and test inhibitory potency against target enzymes (e.g., enoyl-ACP reductase) .

- Molecular docking : Perform in silico docking (e.g., AutoDock Vina) to assess binding affinity with active sites. Prioritize derivatives with improved hydrogen-bonding or hydrophobic interactions .

- Metabolic stability assays : Use liver microsomes to evaluate oxidative degradation of the aldehyde group; consider prodrug strategies (e.g., acetal protection) .

Q. How to develop sensitive analytical methods for detecting trace impurities?

- Methodology :

- HPLC-MS/MS : Optimize a C18 column (3.5 µm particles) with a gradient of acetonitrile/0.1% formic acid. Use MRM (multiple reaction monitoring) for selective impurity detection (e.g., unreacted triazole precursors) .

- GC-MS headspace analysis : Detect volatile byproducts (e.g., cyclopropane derivatives) from synthetic steps .

- Limit of quantification (LOQ) : Validate methods per ICH guidelines using spiked samples (LOQ < 0.1% w/w) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.